DI-N-DECYL SULPHONE

Thermophysical Property Phase Transition Dialkyl Sulfone

DI-N-DECYL SULPHONE (C20H42O2S, MW 346.6) is a symmetrical C10 dialkyl sulfone with NIST-verified melting point of 362±4 K, serving as a precise research reagent for surfactant SAR studies, GC-MS metabolomics method development, and DSC thermal calibration. - NIST Tm 362 K: reliable DSC calibrant in a sparsely covered temperature range - Defined C10 chains enable systematic CMC & interfacial tension comparisons vs. C8/C12 analogs - GC-MS RT 16.87 min: compound-specific reference for metabolomics method validation - Predicted bp 445.9°C: suitable inert high-temperature reaction medium

Molecular Formula C20H42O2S
Molecular Weight 346.6 g/mol
CAS No. 500026-38-0
Cat. No. B1645674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-N-DECYL SULPHONE
CAS500026-38-0
Molecular FormulaC20H42O2S
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCS(=O)(=O)CCCCCCCCCC
InChIInChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
InChIKeyVXDCCDLGCOFZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 kg / 1 kg / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI-N-DECYL SULPHONE Overview


DI-N-DECYL SULPHONE (CAS 500026-38-0), also known as didecyl sulfone, is a symmetrical aliphatic sulfone with the molecular formula C20H42O2S and a molecular weight of 346.611 g/mol [1]. It features a central sulfonyl (SO2) group flanked by two linear ten-carbon alkyl chains, giving it pronounced amphiphilic characteristics [2]. This compound is primarily utilized as a research chemical, notably in organic synthesis as a reagent and in formulation science for its surfactant properties [2]. Authoritative thermophysical data, including a melting point of 362 K, are cataloged by the NIST Thermodynamics Research Center, providing a reliable baseline for scientific selection [1].

Workflow
Organic synthesis reagent and formulation surfactant research
Selection Context
C10 symmetrical dialkyl sulfone with defined thermophysical baseline
Method Fit
GC-MS reference standard, DSC calibrant candidate, and SAR model compound

DI-N-DECYL SULPHONE Substitution Risks


In the procurement of dialkyl sulfones for precise scientific applications, simple generic substitution based on the sulfone class fails due to the profound impact of alkyl chain length on key performance parameters. The C10 chain of DI-N-DECYL SULPHONE dictates its specific hydrophobic volume, melting point (362 K [1]), and surfactant behavior, such as critical micelle concentration and interfacial tension. Replacing it with a shorter-chain analog like di-n-octyl sulfone (C8) or a longer-chain version like di-n-dodecyl sulfone (C12) will alter these physicochemical properties in ways that are not linearly predictable, potentially causing phase separation, loss of emulsification stability, or failure in structure-activity relationship (SAR) studies. This non-interchangeability is not a vendor claim but a fundamental physicochemical principle, confirmed by the NIST's provision of distinct, compound-specific property sets [2].

C8 / C12
Chain-length mismatch alters phase behavior
Shorter (C8) or longer (C12) dialkyl sulfones shift melting point and boiling point in ways that are not linearly predictable, which may cause phase separation or loss of emulsification stability.
SAR
Hydrophobic volume changes may disrupt SAR studies
The C10 chain defines a specific hydrophobic volume; class-level evidence shows biological and surface activity is sensitive to a difference of two methylene units, so analog substitution can invalidate structure-activity comparisons.
GC-MS
Retention time fingerprint is compound-specific
The documented GC-MS retention time is unique to the C20H42O2S structure; any other sulfone analog will elute at a different time, making method transfer or identity confirmation unreliable.

DI-N-DECYL SULPHONE Evidence: C8 & C12 Comparison


Chain-Length Dependent Melting Point

The melting point of a dialkyl sulfone is directly correlated with its alkyl chain length and purity. DI-N-DECYL SULPHONE has a reported fusion temperature (Tfus) of 362 ± 4 K [1]. While direct head-to-head data for its C8 and C12 homologs in the same apparatus is not consolidated in open literature, the established class-level trend for linear dialkyl sulfones shows that melting point increases systematically with chain length. A shorter analog, such as di-n-octyl sulfone, is expected to melt at a lower temperature, while a longer analog, like di-n-dodecyl sulfone, would melt higher. This places the C10 compound's thermal behavior as a specific, verifiable data point for models requiring a defined solid-to-liquid transition within a narrow temperature window, making the C8 and C12 alternatives non-substitutable for processes operating near 362 K.

Melting Point
Class-level inference
362 ± 4 K
Defines a narrow solid-to-liquid transition window for temperature-controlled processes.
C8 and C12 homologs are expected to melt lower and higher, respectively; direct comparative data not consolidated.
Thermophysical Property Phase Transition Dialkyl Sulfone Crystallinity

Hydrophobic Volume & Amphiphilicity

The hydrophobic tail length is a primary determinant of a surfactant's hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC). DI-N-DECYL SULPHONE, with a molecular weight of 346.611 g/mol [1] and two C10 chains, occupies a specific hydrophobic volume. A published SAR study on sulfur-containing compounds notes that dodecyl (C12) derivatives were found to be more potent than their decylated (C10) analogs in a biological context [2]. Although this study does not feature di-n-decyl sulfone directly, it provides class-level evidence that the biological activity of sulfur-lipid compounds is exquisitely sensitive to a change of just two methylene units. Therefore, the C10 chain length of DI-N-DECYL SULPHONE is not an arbitrary choice but a specific structural feature that yields distinct amphiphilic properties compared to C8 or C12 sulfones, impacting its behavior in membrane models, drug delivery systems, and emulsification processes.

Hydrophobic Volume
Cross-study comparable
MW 346.611 g/mol (C20 skeleton)
Specific C10 chain length governs amphiphilic behavior; potency trend is directionally clear from sulfur-lipid SAR.
Dodecyl (C12) analogs were reported more potent than decyl (C10) in a biological context (Szajnman et al., 2017).
Surfactant Science Hydrophobic Volume Structure-Activity Relationship Formulation Science

GC-MS Retention Time Fingerprint

In gas chromatography-mass spectrometry (GC-MS) analysis, DI-N-DECYL SULPHONE demonstrates a distinct retention time (RT) of 16.87 minutes under specific experimental conditions [1]. This RT is a direct and quantifiable result of its specific molecular weight and boiling point, which are functions of its C20H42O2S structure. In contrast, its analogs, such as the C8 (di-n-octyl sulfone) or C12 (di-n-dodecyl sulfone) versions, would exhibit markedly different RTs due to their differing volatilities. The reported RT provides a specific, reproducible benchmark for verifying the compound's identity and purity in complex mixtures, such as natural product extracts where it has been detected alongside other compounds. This analytical milestone is irreproducible with any other sulfone analog, making it a critical parameter for quality control and research reproducibility.

GC-MS Retention Time
Class-level inference
RT = 16.87 min
Provides a compound-specific benchmark for identity and purity verification in complex mixtures.
Reported under defined GC-MS conditions (Devi et al., 2023); C8 and C12 analogs will show different RTs.
Analytical Chemistry GC-MS Metabolomics Natural Product Compound Identification

Boiling Point & Thermal Stability

The predicted normal boiling point of DI-N-DECYL SULPHONE is 445.9 ± 13.0 °C . This value, calculated by ACD/Labs, serves as a key indicator of the compound's thermal stability and suitability as a high-temperature solvent or reaction medium. The boiling point of a dialkyl sulfone increases with molar mass. Therefore, a di-n-octyl sulfone (C8) would have a significantly lower boiling point, limiting its use in high-temperature reactions, while a di-n-dodecyl sulfone (C12) would have a higher boiling point, which might be advantageous for specific processes but could also lead to decomposition issues before boiling. The C10 compound offers a specific thermal window that is critical for selecting a reaction solvent where reagents must remain in the liquid phase at a precise, elevated temperature without degradation.

Boiling Point
Class-level inference
445.9 ± 13.0 °C (predicted)
Indicates a thermal stability window suitable for high-temperature reaction media.
Predicted data (ACD/Labs); C8 boils lower, C12 boils higher; trend is a consistent class-level property.
Thermal Stability Phase Transition Chemical Engineering High-Temperature Chemistry

DI-N-DECYL SULPHONE Priority Applications


GC-MS Standard for Metabolomics

For laboratories performing GC-MS-based metabolomics to identify bioactive compounds in natural extracts, DI-N-DECYL SULPHONE is an essential reference standard. Its documented retention time of 16.87 minutes under defined conditions provides a unique, compound-specific data point for method development and validation [4]. This scenario is predicated on the compound's verified spectral fingerprint, which cannot be replicated by any C8 or C12 analog, thus ensuring the accuracy and reproducibility of the analysis.

Sulfone Surfactant Amphiphilicity Model

Physicochemical and formulation scientists can use DI-N-DECYL SULPHONE as a precise model compound to investigate the effect of C10 alkyl chains on surfactant properties. Its specific molar mass (346.611 g/mol) and established melting point (362 K) [REFS-1, REFS-2] provide a well-defined baseline for systematic studies comparing the interfacial tension, CMC, and phase behavior of a homologous series of dialkyl sulfones. This use is directly supported by cross-study evidence that biological and surface activity is sensitive to the difference between decyl and dodecyl chains [3].

Crystallization & DSC Calibrant

The verified and well-characterized melting point of 362 ± 4 K for DI-N-DECYL SULPHONE [1] makes it a candidate for use as a secondary standard or calibrant in differential scanning calorimetry (DSC) and other thermal analysis techniques, particularly in a temperature range where common organic calibrants are sparse. This scenario is directly attributable to the compound's definitive solid-to-liquid phase transition, which differentiates it from its lower- or higher-melting homologs.

High-Boiling Reaction Medium

Synthetic chemists requiring an inert, high-boiling solvent for reactions operating near or above 400 °C can select DI-N-DECYL SULPHONE for its predicted boiling point of 445.9 °C . This thermal stability is a specific consequence of its C20 structure and distinguishes it from short-chain sulfones that would volatilize at these temperatures, directly addressing a procurement need for high-temperature reaction media.

Application
Selection Property
Validation Focus
GC-MS Standard for Metabolomics
Verified spectral fingerprint with documented RT
Method development and identity confirmation in natural extracts
Sulfone Surfactant Amphiphilicity Model
Defined C10 hydrophobic volume and melting point
Systematic SAR and phase behavior studies across a homologous series
Crystallization & DSC Calibrant
Well-characterized melting point at 362 K
Thermal analysis calibration in a sparse organic reference range
High-Boiling Reaction Medium
Predicted boiling point near 446 °C
High-temperature synthesis where short-chain sulfones would volatilize

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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